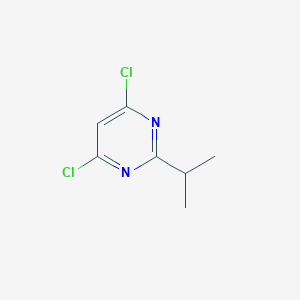

4,6-Dichloro-2-(propan-2-yl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRKQOQFSXBYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498369 | |

| Record name | 4,6-Dichloro-2-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1850-98-2 | |

| Record name | 4,6-Dichloro-2-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4,6 Dichloro 2 Propan 2 Yl Pyrimidine and Its Key Precursors

Direct Chlorination Approaches

The conversion of the precursor, 2-(propan-2-yl)pyrimidine-4,6-diol, into the target molecule, 4,6-dichloro-2-(propan-2-yl)pyrimidine, is most commonly achieved through direct chlorination. This process involves the replacement of the hydroxyl groups on the pyrimidine (B1678525) ring with chlorine atoms using potent chlorinating agents.

Utilizing Phosphorus Oxychloride (POCl₃) in Pyrimidine Chlorination

Phosphorus oxychloride (POCl₃) stands out as a frequently employed reagent for the chlorination of hydroxypyrimidines. nih.govresearchgate.net This reaction is a standard and effective method for producing chlorinated pyrimidines. nih.gov The process generally involves heating the dihydroxypyrimidine substrate in the presence of POCl₃. nih.govresearchgate.net In many instances, an organic base, such as pyridine (B92270), is used in conjunction with POCl₃. nih.govresearchgate.net This base acts as a catalyst and a scavenger for the hydrochloric acid that is generated as a byproduct during the reaction. A solvent-free approach, which involves heating the hydroxypyrimidine with an equimolar amount of POCl₃ and one equivalent of pyridine in a sealed reactor, has been developed for large-scale preparations, offering an environmentally conscious alternative by minimizing excess reagent waste. nih.gov

The general mechanism of this chlorination involves the activation of the hydroxyl groups by POCl₃, converting them into better leaving groups, which are subsequently displaced by chloride ions.

Table 1: Reaction Conditions for Chlorination using POCl₃

| Reactant | Chlorinating Agent | Catalyst/Base | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Hydroxypyrimidines | POCl₃ (excess) | Organic Base | Reflux | Chlorinated Pyrimidines | nih.gov |

| Hydroxypyrimidines | POCl₃ (equimolar) | Pyridine (1 eq.) | High Temperature, Sealed Reactor | Chlorinated Pyrimidines | nih.gov |

Application of Thionyl Chloride in Dihydroxypyrimidine Chlorination

Thionyl chloride (SOCl₂) serves as another effective chlorinating agent for the synthesis of dichloropyrimidines from their dihydroxy counterparts. One of the notable advantages of using thionyl chloride is that it can also function as the reaction solvent, eliminating the need for an additional organic solvent. This approach has been documented for the preparation of 4,6-dichloropyrimidine (B16783) from 4,6-dihydroxypyrimidine. The reaction is typically carried out in the presence of a catalyst, such as N,N-dimethylaniline. The molar ratio of the dihydroxypyrimidine to thionyl chloride is a critical parameter that is optimized to ensure high yield and purity of the final product.

Role of Chlorination Catalysts

In the chlorination of dihydroxypyrimidines, catalysts play a crucial role in enhancing the reaction rate and yield. Tertiary amines, such as N,N-dimethylaniline and pyridine, are commonly used as catalysts. nih.gov These catalysts function as acid scavengers, neutralizing the hydrochloric acid (HCl) that is formed during the reaction. The removal of HCl helps to drive the reaction equilibrium towards the formation of the chlorinated product. While a range of catalysts are employed in chlorination reactions, specific applications of boric acid or activated aluminum oxide as primary catalysts in the direct chlorination of dihydroxypyrimidines with reagents like POCl₃ or SOCl₂ are not extensively detailed in prominent scientific literature. Activated alumina (B75360) is more commonly recognized for its use in chlorine removal or as a catalyst support rather than a direct catalyst for this type of chlorination. made-in-china.comyamtop.com

Cyclization and Condensation Pathways to Pyrimidine Ring Systems

The synthesis of the pyrimidine ring itself is a fundamental aspect of producing this compound, as it establishes the core structure of the key precursor, 2-(propan-2-yl)pyrimidine-4,6-diol. These methods typically involve the condensation of two molecular fragments that together provide the necessary atoms to form the heterocyclic ring.

Formation of Pyrimidine Derivatives from β-Diketones and Guanidine Analogues

A widely utilized and classical method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netslideshare.net In the context of synthesizing the precursor for this compound, a malonic ester, such as diethyl malonate, serves as the three-carbon (C-C-C) fragment. The nitrogen-carbon-nitrogen (N-C-N) fragment is provided by isobutyramidine (2-methylpropanimidamide), which contains the required isopropyl group.

Table 2: Pinner Synthesis for 2-(propan-2-yl)pyrimidine-4,6-diol

| C-C-C Fragment | N-C-N Fragment | Catalyst | Product | Reference |

|---|---|---|---|---|

| Diethyl Malonate | Isobutyramidine | Acid or Base | 2-(propan-2-yl)pyrimidine-4,6-diol | slideshare.net |

Synthesis via Carbonyl Compound and Amidine Reactions

The reaction between a carbonyl compound and an amidine is a versatile method for pyrimidine synthesis. nih.gov This approach is a cornerstone of heterocyclic chemistry. The general principle involves the reaction of a compound containing a 1,3-dielectrophilic character with a 1,3-dinucleophile, which is the amidine. The reaction between diethyl malonate and isobutyramidine is a prime example of this pathway. The process involves the initial nucleophilic attack of the amidine on one of the carbonyl groups of the malonic ester, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrimidine ring. The choice of reaction conditions, including the solvent and the nature of the base or acid catalyst, can significantly impact the efficiency of the cyclization and the purity of the resulting dihydroxypyrimidine.

Precursors to Pyrimidine Ring Formation

The foundational strategy for constructing the pyrimidine core of the target molecule involves the condensation of a C-C-C fragment with an N-C-N fragment. This is a widely utilized and effective method for building the pyrimidine ring from non-heterocyclic precursors.

The immediate precursor to the final chlorinated product is 2-isopropylpyrimidine-4,6-diol. The synthesis of this intermediate is typically achieved through the reaction of two key precursors:

A malonic acid derivative : This component provides the three-carbon (C-C-C) backbone of the pyrimidine ring. Diethyl malonate or dimethyl malonate are commonly employed for this purpose. These esters provide the reactive carbonyl groups necessary for cyclization.

An amidine : This component supplies the nitrogen-carbon-nitrogen (N-C-N) segment. For the synthesis of this compound, isobutyramidine hydrochloride (also known as 2-methylpropanimidamide (B1588144) hydrochloride) is the specific amidine required to introduce the isopropyl group at the 2-position of the pyrimidine ring.

The condensation reaction between the malonic ester and isobutyramidine is carried out in the presence of a base, such as sodium ethoxide, which facilitates the cyclization to form the stable 2-isopropylpyrimidine-4,6-diol ring structure.

| Precursor Type | Specific Compound Name | Role in Synthesis |

|---|---|---|

| C-C-C Fragment Source | Diethyl Malonate | Provides the 3-carbon backbone for the pyrimidine ring. |

| N-C-N Fragment Source | Isobutyramidine Hydrochloride | Provides the N-C-N segment and the 2-position isopropyl group. |

| Intermediate | 2-Isopropylpyrimidine-4,6-diol | The direct precursor to the final chlorination step. |

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

To maximize yield and purity while ensuring operational safety, careful optimization of reaction parameters is essential. This includes the selection of appropriate solvents, the use of bases in the chlorination step, and the management of reaction thermodynamics.

Solvent Effects in Pyrimidine Synthesis

The choice of solvent plays a critical role in both the initial ring formation and the subsequent chlorination step. In the condensation stage, solvents are chosen to effectively dissolve the reactants and the base, facilitating the reaction. Alcohols, such as ethanol, are often used in conjunction with an alkoxide base.

For the chlorination of the pyrimidine-4,6-diol intermediate, the solvent must be inert to the potent chlorinating agent, typically phosphorus oxychloride (POCl₃). Chlorinated solvents like dichloromethane (B109758) are suitable for this purpose. epo.org However, for industrial applications, solvent-free approaches are increasingly favored to reduce environmental impact and simplify product work-up. nih.gov In such cases, the reaction is conducted by heating the substrate in the chlorinating agent, which also serves as the reaction medium. The solvent's role extends to heat transfer, and its boiling point can influence the reaction temperature and pressure, thereby affecting reaction rates and selectivity. nih.gov

Role of Acid Scavengers and Bases in Chlorination Reactions

The chlorination of the hydroxyl groups on the 2-isopropylpyrimidine-4,6-diol ring using phosphorus oxychloride (POCl₃) generates hydrogen chloride (HCl) as a significant byproduct. nih.gov This acidic byproduct can lead to unwanted side reactions and may inhibit the completion of the chlorination. To neutralize the generated HCl, an acid scavenger, typically a tertiary amine base, is added to the reaction mixture. google.com

Commonly used bases include:

N,N-dimethylaniline epo.orgdeepdyve.com

Pyridine nih.gov

Triethylamine google.com

N,N-diisopropylethylamine (Hünig's base) google.com

The base reacts with HCl to form a hydrochloride salt, effectively removing it from the reaction equilibrium and driving the chlorination forward. google.com The choice of base can influence the reaction kinetics and the profile of impurities. The selection is often based on factors such as boiling point, basicity, and cost. For instance, pyridine can be used as both a base and, in some protocols, a solvent. nih.gov The use of these bases is a critical parameter for achieving high conversion rates in the synthesis of chlorinated pyrimidines.

| Base/Acid Scavenger | Typical Application | Reference |

|---|---|---|

| N,N-Dimethylaniline | Chlorination with POCl₃ | epo.orgdeepdyve.com |

| Pyridine | Solvent-free chlorination with POCl₃ | nih.gov |

| Triethylamine Hydrochloride | Chlorination with POCl₃ | google.com |

| N,N-Diisopropylethylamine | Chlorination with POCl₃ | google.com |

Control of Exothermic Processes and Yield Maximization

Effective control of this exotherm is crucial for both safety and process efficiency. Key strategies include:

Controlled Reagent Addition: Slow, metered addition of the chlorinating agent (POCl₃) to the pyrimidine-diol substrate allows for the heat generated to be dissipated effectively.

Efficient Cooling: The reaction vessel must be equipped with an adequate cooling system to maintain the desired reaction temperature.

Molar Ratio Optimization: Using an excess of POCl₃ is common in laboratory-scale synthesis, but this creates significant challenges for quenching and disposal on a larger scale due to the violent and exothermic reaction of POCl₃ with water. researchgate.net Modern, optimized protocols focus on using near-equimolar amounts of POCl₃, which minimizes the residual unreacted chlorinating agent, making the process safer and more environmentally friendly. nih.gov

Temperature Monitoring: Continuous monitoring of the internal reaction temperature is essential to prevent thermal runaways.

By carefully managing the reaction exotherm, it is possible to maximize the conversion to the desired product while ensuring the process remains within safe operational parameters.

Industrial Scalability Considerations in Synthetic Routes

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges that must be addressed to ensure the route is safe, economical, and environmentally sustainable.

A primary concern in the traditional chlorination of hydroxypyrimidines is the use of excess phosphorus oxychloride. The aqueous work-up required to quench large quantities of residual POCl₃ is highly hazardous, with a significant risk of uncontrollable heat generation. google.com This procedure also produces a substantial amount of phosphoric acid waste, which presents a considerable disposal challenge and environmental burden. epo.org

Modern industrial strategies focus on overcoming these limitations:

Minimizing Reagents: As discussed, using equimolar quantities of POCl₃ is a key process improvement. This reduces waste and mitigates the safety risks associated with quenching. nih.govresearchgate.net

Avoiding Difficult Purifications: Industrial processes aim to avoid purification methods like column chromatography, which are not practical for large-scale production. The goal is to develop a process where the product can be isolated through simpler methods like filtration or distillation. nih.gov

Process Safety: A thorough process safety evaluation is critical. This includes identifying potential exothermic events, understanding the thermal stability of intermediates, and designing the process to prevent runaway reactions. The development of a robust and safe synthetic strategy is a prerequisite for multikilogram-scale production. acs.org

Alternative Reagents: Some processes explore alternative chlorinating agents like phosgene (B1210022) in the presence of a tertiary amine. While effective, the high toxicity of phosgene requires specialized handling infrastructure. epo.org

Work-up Procedures: Developing non-aqueous work-up procedures can circumvent the hazards of quenching POCl₃ with water. For example, after the reaction, excess POCl₃ can be removed by distillation, and the product can be extracted using an organic solvent. google.com

Ultimately, a scalable and safe synthetic strategy for this compound prioritizes high-yields, minimizes waste, and eliminates hazardous operations, making the process viable for large-scale commercial manufacturing.

Advanced Chemical Reactivity and Transformation Studies of 4,6 Dichloro 2 Propan 2 Yl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the presence of two chlorine atoms, makes 4,6-dichloro-2-(propan-2-yl)pyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C4 and C6 positions serve as excellent leaving groups, facilitating the introduction of a wide range of nucleophiles.

Amination Reactions: Introduction of Amine Functionalities at C4 and C6

The introduction of amine functionalities at the C4 and C6 positions of the pyrimidine ring is a common transformation. While specific studies detailing the amination of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 4,6-dichloropyrimidines.

Generally, the reaction of 4,6-dichloropyrimidines with amines proceeds under mild to moderate conditions. The first substitution typically occurs readily, while the introduction of a second amino group often requires more forcing conditions, such as higher temperatures. This sequential displacement allows for the synthesis of both mono-amino and di-amino pyrimidine derivatives. For instance, studies on 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) have shown that unsymmetrical 4,6-diamines can be prepared by treating the dichloride with one amine under mild conditions, followed by reaction with a second, different amine under more vigorous conditions. clockss.org

The general scheme for the amination of a 4,6-dichloropyrimidine (B16783) scaffold is as follows:

Monosubstitution: Reaction with one equivalent of an amine (R¹NH₂) can lead to the formation of a 4-amino-6-chloro-pyrimidine derivative.

Disubstitution: Further reaction with the same or a different amine (R²NH₂) can yield a 4,6-diaminopyrimidine (B116622) product.

The table below illustrates the general conditions and outcomes for amination reactions on a representative 4,6-dichloropyrimidine core, which are expected to be similar for the 2-(propan-2-yl) derivative.

| Amine Nucleophile | General Reaction Conditions | Expected Product(s) |

| Primary Aliphatic Amine | Mild conditions (e.g., room temperature to moderate heating) | Mono- and di-substituted amino pyrimidines |

| Secondary Aliphatic Amine | Moderate heating | Mono- and di-substituted amino pyrimidines |

| Aniline Derivatives | Often requires more forcing conditions or catalysis | Mono- and di-substituted amino pyrimidines |

This table is a generalized representation based on the reactivity of similar 4,6-dichloropyrimidines and not specific experimental data for this compound.

Alkoxide and Thiolate Substitutions

Similar to amination, the chlorine atoms of this compound can be displaced by alkoxide and thiolate nucleophiles to form the corresponding ethers and thioethers. These reactions are typically carried out by treating the dichloropyrimidine with a sodium or potassium alkoxide or thiolate in a suitable solvent.

While specific experimental data for this compound is scarce, related compounds like 2-chloro-5-nitro-pyrimidine have been shown to react with various nucleophiles, including alkoxides and thiolates. For example, the reaction of a chloropyrimidine with sodium methoxide (B1231860) would be expected to yield the corresponding methoxy-substituted pyrimidine.

The general reactions can be summarized as:

With Alkoxides (RO⁻): Formation of 4-alkoxy-6-chloro- and 4,6-dialkoxypyrimidines.

With Thiolates (RS⁻): Formation of 4-alkylthio-6-chloro- and 4,6-bis(alkylthio)pyrimidines.

Regioselectivity and Chemoselectivity in SNAr Transformations

In SNAr reactions of unsymmetrically substituted dichloropyrimidines, the regioselectivity of the substitution is a critical aspect. For this compound, the two chlorine atoms are chemically equivalent, meaning the initial monosubstitution can occur at either the C4 or C6 position without preference. However, once the first substitution has occurred, the electronic nature of the newly introduced group will influence the reactivity of the remaining chlorine atom.

The regioselectivity of nucleophilic attack on the pyrimidine ring is governed by a combination of steric and electronic factors. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C2, C4, and C6 positions towards nucleophilic attack. In 4,6-dichloropyrimidines, the C4 and C6 positions are generally more reactive than the C2 position.

The propan-2-yl group at the C2 position of the title compound is an electron-donating group, which slightly deactivates the pyrimidine ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, its primary influence is likely steric. The bulky isopropyl group may sterically hinder the approach of nucleophiles to the adjacent C4 and C6 positions to some extent, although this effect is generally considered to be minor for these positions.

Once a nucleophile has substituted one of the chlorine atoms, the electronic properties of this new substituent will dictate the reactivity of the second chlorine. An electron-donating substituent (like an amino or alkoxy group) will decrease the electrophilicity of the pyrimidine ring, making the second substitution more difficult. Conversely, an electron-withdrawing group would facilitate the second substitution.

Nucleophilic aromatic substitution reactions typically proceed through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. orgsyn.org In the case of this compound, the attack of a nucleophile at either C4 or C6 would lead to the formation of a tetrahedral intermediate where the negative charge is delocalized over the pyrimidine ring and stabilized by the nitrogen atoms.

While the direct observation and isolation of Meisenheimer complexes are rare, their existence as transient intermediates is widely accepted and supported by kinetic and computational studies on related aromatic systems. The stability of this intermediate is a key factor in determining the rate of the substitution reaction. Electron-withdrawing groups on the aromatic ring enhance the stability of the Meisenheimer complex and thus accelerate the reaction.

Oxidation and Reduction Chemistry

Detailed studies on the oxidation and reduction chemistry of this compound are not extensively reported in the available scientific literature. However, general principles of pyrimidine chemistry can provide some insight into its expected behavior.

The pyrimidine ring itself is relatively resistant to oxidation. However, substituents on the ring can be susceptible to oxidative transformations. The isopropyl group at the C2 position could potentially be oxidized under strong oxidizing conditions, though this would likely require harsh reaction conditions that might also affect the pyrimidine ring.

Regarding reduction, the chlorine atoms on the pyrimidine ring can be removed through catalytic hydrogenation. This process, known as hydrodehalogenation, is a common method for the synthesis of dechlorinated pyrimidine derivatives. For instance, a 4-amino-6-chloropyrimidine (B18116) derivative could be reduced to the corresponding 4-aminopyrimidine. The specific conditions for such a reaction would depend on the other functional groups present in the molecule.

Formation of Pyrimidine N-Oxide Derivatives

The nitrogen atoms within the pyrimidine ring of this compound can undergo oxidation to form the corresponding N-oxide derivatives. This transformation is a common reaction for nitrogen-containing heterocyclic compounds and introduces a new reactive center in the molecule, which can be exploited for further functionalization. The N-oxidation can alter the electronic properties of the pyrimidine ring, influencing its reactivity towards electrophilic and nucleophilic reagents.

The oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent for such transformations. google.com Other oxidizing agents like hydrogen peroxide in the presence of an acid catalyst can also be utilized. The reaction generally proceeds by the nucleophilic attack of the pyrimidine nitrogen on the electrophilic oxygen of the peroxy acid. In the case of this compound, either one or both of the ring nitrogens could potentially be oxidized, leading to mono-N-oxides or a di-N-oxide. The regioselectivity of the oxidation would be influenced by the electronic effects of the substituents.

Table 1: Common Oxidizing Agents for N-Oxide Formation

| Oxidizing Agent | Typical Reaction Conditions |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., dichloromethane (B109758), chloroform), room temperature |

| Hydrogen Peroxide/Acetic Acid | Acetic acid as solvent, elevated temperatures |

| Peroxytrifluoroacetic acid | Trifluoroacetic acid/hydrogen peroxide, controlled temperature |

Detailed research findings on the specific N-oxidation of this compound are not extensively documented in publicly available literature, but the formation of pyrimidine N-oxides is a well-established transformation in pyrimidine chemistry. researchgate.net

Reductive Dehalogenation Pathways

The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to removal through reductive dehalogenation. This process can be a useful synthetic strategy to obtain partially or fully dehalogenated pyrimidine derivatives, which may exhibit different biological activities or serve as precursors for further modifications.

Reductive dehalogenation can be accomplished through various methods, including catalytic hydrogenation. oregonstate.edu This typically involves reacting the chlorinated pyrimidine with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of reaction conditions, including catalyst, solvent, temperature, and pressure, can influence the extent of dehalogenation, potentially allowing for the selective removal of one chlorine atom over the other.

Other reducing agents, such as zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a transition metal catalyst, can also be employed for the dehalogenation of chloro-substituted heterocycles. The pathway of the reduction can be stepwise, first yielding a mono-chlorinated pyrimidine intermediate before proceeding to the fully dehalogenated product, 2-(propan-2-yl)pyrimidine.

Table 2: Common Methods for Reductive Dehalogenation

| Method | Reagents and Conditions |

| Catalytic Hydrogenation | H₂, Pd/C, base (e.g., triethylamine, sodium acetate), solvent (e.g., ethanol, methanol) |

| Metal/Acid Reduction | Zinc dust, acetic acid |

| Hydride Reductants | Sodium borohydride with a catalyst |

Derivatization Strategies via the Isopropyl Moiety and Pyrimidine Ring

The structural framework of this compound offers multiple sites for derivatization, allowing for the synthesis of a diverse library of compounds. These modifications can be targeted at either the isopropyl group or the pyrimidine ring itself.

Derivatization of the Pyrimidine Ring:

The primary route for the derivatization of the pyrimidine ring involves the nucleophilic aromatic substitution (SNAr) of the chlorine atoms. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the inductive effect of the chlorine atoms, makes the 4 and 6 positions highly susceptible to attack by nucleophiles. stackexchange.com

A wide range of nucleophiles can be employed in these reactions, including:

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding amino-pyrimidines. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the amine. researchgate.net

Alkoxides and Thiolates: Treatment with sodium or potassium alkoxides or thiolates results in the formation of ether or thioether derivatives, respectively.

Organometallic reagents: Cross-coupling reactions, such as the Suzuki or Stille coupling, can be utilized to introduce new carbon-carbon bonds at the 4 and/or 6 positions by reacting with organoboron or organotin reagents in the presence of a palladium catalyst.

The sequential substitution of the two chlorine atoms can often be controlled by adjusting the reaction stoichiometry and conditions, enabling the synthesis of unsymmetrically substituted pyrimidines.

Derivatization of the Isopropyl Moiety:

The isopropyl group is generally less reactive than the chloro-substituted positions on the pyrimidine ring. However, under specific conditions, it can be a site for derivatization. Potential transformations could include:

Free Radical Halogenation: Under UV light or in the presence of a radical initiator, the benzylic-like protons of the isopropyl group could undergo halogenation, for instance with N-bromosuccinimide (NBS), to introduce a bromine atom. This halogenated intermediate could then be subjected to further nucleophilic substitution or elimination reactions.

Oxidation: Strong oxidizing agents could potentially oxidize the isopropyl group, although this might also affect the pyrimidine ring.

It is important to note that specific literature detailing the derivatization of the isopropyl group on this compound is scarce, and these proposed strategies are based on general principles of organic reactivity.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of Chlorination Reactions

The synthesis of 4,6-dichloro-2-(propan-2-yl)pyrimidine typically proceeds from its corresponding dihydroxy precursor, 2-(propan-2-yl)pyrimidine-4,6-diol. The transformation of the hydroxyl groups into chlorine atoms is most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline or pyridine (B92270). nih.govwuxiapptec.com

The reaction mechanism is initiated by the nucleophilic attack of the pyrimidine's hydroxyl group (or its tautomeric keto form) on the electrophilic phosphorus atom of POCl₃. This is often facilitated by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity. The initial attack leads to the formation of a dichlorophosphoric ester intermediate. A second intramolecular or intermolecular attack by the other hydroxyl group can lead to a cyclic phosphate (B84403) ester.

The crucial step involves the nucleophilic attack of a chloride ion (from POCl₃ or an added salt) on the carbon atom attached to the oxygen. The phosphate group, being an excellent leaving group, is displaced, resulting in the formation of the C-Cl bond. This process occurs for both hydroxyl groups to yield the final dichlorinated product.

A proposed mechanistic pathway can be summarized as follows:

Activation of POCl₃: In the presence of a tertiary amine (e.g., pyridine), POCl₃ can form a highly electrophilic complex.

Formation of Phosphate Ester: The hydroxyl groups of 2-(propan-2-yl)pyrimidine-4,6-diol attack the activated phosphorus center, displacing chloride ions and forming a diphosphate (B83284) ester intermediate.

Nucleophilic Displacement: Chloride ions, now present in the reaction mixture, act as nucleophiles, attacking the C4 and C6 positions of the pyrimidine (B1678525) ring.

Elimination: The phosphate moieties are eliminated as stable phosphate byproducts, leading to the formation of this compound.

The reaction is often driven to completion by using an excess of POCl₃, which can also serve as the solvent. The use of high temperatures is typical to overcome the activation energy of the nucleophilic displacement steps. nih.gov In some procedures, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the chlorinating power of the reagent mixture. nih.gov

Table 1: Common Reagents and Conditions for Chlorination of Hydroxypyrimidines

| Reagent(s) | Catalyst/Additive | Typical Conditions | Reference |

| Phosphorus oxychloride (POCl₃) | N,N-dimethylaniline | Reflux | wuxiapptec.com |

| Phosphorus oxychloride (POCl₃) | Pyridine | High temperature, sealed reactor | nih.gov |

| Phosphorus oxychloride (POCl₃) / Phosphorus pentachloride (PCl₅) | None | Heating | nih.gov |

| Thionyl chloride (SOCl₂) | Acetonitrile (solvent) | 80 °C | researchgate.net |

Understanding Nucleophilic Substitution Pathways on the Pyrimidine Ring

The chlorine atoms at the C4 and C6 positions of this compound are susceptible to displacement by a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netlibretexts.org

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the positions ortho and para to the ring nitrogens (C2, C4, and C6), making them electrophilic and prone to nucleophilic attack. The SNAr mechanism is a two-step process:

Addition of the Nucleophile: The nucleophile attacks one of the carbon atoms bearing a chlorine atom (C4 or C6). This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The negative charge in this intermediate is delocalized over the pyrimidine ring and is effectively stabilized by the ring nitrogen atoms.

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group.

For this compound, the C4 and C6 positions are electronically equivalent. Therefore, in a monosubstitution reaction, the nucleophile will attack either position to give a mixture of products that are, in this case, identical. The general order of reactivity for halogens on a pyrimidine ring in SNAr reactions is C4(6) > C2. wuxiapptec.com This is attributed to the more effective stabilization of the negative charge in the Meisenheimer complex when the attack occurs at the C4 or C6 position. researchgate.netstackexchange.com

The rate of the SNAr reaction is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles react faster.

Ring Substituents: The presence of the 2-isopropyl group has a minor electronic effect on the reactivity of the C4 and C6 positions.

Prototropic Equilibria in Aminopyrimidine Derivatives and Their Implications for Reactivity

When this compound reacts with an amine, the resulting product is an aminopyrimidine derivative. These derivatives can exist in different tautomeric forms through a process known as prototropic tautomerism, which involves the migration of a proton. nih.govwikipedia.org For aminopyrimidines, the most relevant equilibrium is between the amino and imino forms. nih.gov

Amino Tautomer: The proton resides on the exocyclic nitrogen atom. This is generally the more stable and predominant tautomer under physiological conditions.

Imino Tautomer: The proton has migrated from the exocyclic nitrogen to one of the ring nitrogen atoms, resulting in an exocyclic imine double bond.

This tautomeric equilibrium is dynamic and the position of the equilibrium can be influenced by factors such as the substitution pattern on the ring, the nature of the solvent, temperature, and pH. ias.ac.in

The existence of these tautomers has significant implications for the reactivity of the molecule:

Nucleophilicity: The amino tautomer is generally more nucleophilic at the ring nitrogen atoms, while the imino tautomer can exhibit increased nucleophilicity at the exocyclic nitrogen. This can affect the outcome of subsequent reactions, such as alkylation or acylation, leading to different products depending on which tautomer reacts.

Acidity/Basicity: The different tautomers have different pKa values. The imino form, with a proton on a ring nitrogen, is typically a stronger base at that position compared to the corresponding nitrogen in the amino form. nih.gov

Hydrogen Bonding: The ability to act as a hydrogen bond donor and acceptor differs between the tautomers, which can affect intermolecular interactions, solubility, and recognition by biological targets.

For instance, in a 4-amino-6-chloro-2-(propan-2-yl)pyrimidine, the amino-imino equilibrium can influence its reactivity in a second nucleophilic substitution reaction. The electronic properties of the ring are altered in the imino form, which could potentially affect the rate of displacement of the remaining chlorine atom.

Table 2: Predominant Tautomeric Forms of Substituted Pyrimidines

| Compound Type | Predominant Tautomer | Factors Favoring Minor Tautomer | Reference |

| Aminopyrimidines | Amino | Non-polar solvents, specific substitution patterns | ias.ac.in |

| Hydroxypyrimidines | Oxo (keto) | Aromatic stabilization in specific fused rings | nih.gov |

Role of 4,6 Dichloro 2 Propan 2 Yl Pyrimidine As a Key Building Block in Complex Heterocyclic Synthesis

Precursor for Fused Pyrimidine (B1678525) Systems

The bifunctional nature of 4,6-Dichloro-2-(propan-2-yl)pyrimidine, with two electrophilic centers, makes it an ideal substrate for reactions with binucleophiles to form fused bicyclic and polycyclic heterocyclic systems. These reactions typically proceed through a sequential or one-pot double nucleophilic substitution, where the nucleophile bridges the 4- and 6-positions of the pyrimidine ring.

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a significant structural motif in medicinal chemistry, recognized as a privileged structure in drug discovery. A common synthetic route to this class of compounds involves the condensation of 3-aminopyrazole (B16455) derivatives with 1,3-dielectrophiles.

While direct literature citing the use of this compound for this specific transformation is scarce, its chemical properties support a plausible synthetic pathway. The reaction would likely involve condensation with a hydrazine (B178648) derivative. For instance, reacting this compound with hydrazine hydrate (B1144303) could proceed via an initial nucleophilic substitution of one chlorine atom, followed by an intramolecular cyclization where the second nitrogen of the hydrazine displaces the remaining chlorine, thereby forming the fused pyrazole (B372694) ring. This approach is analogous to established methods for creating fused pyrazole systems from dichlorinated heterocyclic precursors.

Table 1: Proposed Reaction for Pyrazolo[1,5-a]pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |

|---|

Imidazo[1,2-a]pyrimidines are another class of nitrogen-fused heterocycles with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties. nih.gov The classical and most widely used method for their synthesis is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) with an α-halocarbonyl compound. nih.gov

An alternative strategy employing this compound would necessitate a different type of reaction partner. A feasible approach involves its reaction with a binucleophile such as 2-aminoimidazole. nih.gov In this proposed sequence, the exocyclic amino group of 2-aminoimidazole would initiate a nucleophilic attack to displace one of the chlorine atoms on the pyrimidine ring. A subsequent intramolecular cyclization, involving one of the imidazole (B134444) ring nitrogens displacing the second chlorine atom, would lead to the formation of the desired tricyclic imidazo[1,2-a]pyrimidine (B1208166) core. This method capitalizes on the inherent nucleophilicity of both the amino group and the imidazole ring nitrogen.

The pyrimido[4,5-d]pyrimidine (B13093195) skeleton is a core component of various biologically active molecules, including antifolates and kinase inhibitors. nih.gov The synthesis of these systems often relies on the annulation of a second pyrimidine ring onto an existing, appropriately functionalized pyrimidine precursor. nih.govnih.gov

This compound serves as an excellent starting material for this purpose. The construction of the fused system can be achieved by reacting it with aminopyrimidine derivatives. For example, condensation with 4,5-diaminopyrimidine (B145471) in the presence of a base would lead to the formation of the pyrimido[4,5-d]pyrimidine scaffold. The reaction proceeds via a double SNAr mechanism, where the two amino groups of the diaminopyrimidine sequentially displace the two chlorine atoms of the dichloropyrimidine, effectively building the second six-membered ring. The reactivity of the chlorine atoms facilitates this cyclization, making the dichloropyrimidine a key component in constructing these complex bicyclic systems. nih.gov

Synthetic Utility in the Creation of Polysubstituted Pyrimidine Scaffolds

The primary utility of this compound lies in its role as a scaffold for creating diverse libraries of polysubstituted pyrimidines. The two chlorine atoms at positions 4 and 6 are activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the ring nitrogen atoms. This allows for their replacement by a wide array of nucleophiles. researchgate.netnih.gov

The substitution can often be controlled to occur sequentially, affording mono-substituted intermediates that can be further diversified. Common nucleophiles employed in these reactions include:

Amines (R-NH2, R2NH): Reaction with primary or secondary amines yields aminopyrimidines. This is one of the most common modifications used in medicinal chemistry to modulate solubility and target binding. mdpi.com

Alkoxides (R-O-): Treatment with sodium or potassium alkoxides results in the formation of the corresponding alkoxy pyrimidines.

Thiolates (R-S-): Thiolates readily displace the chlorine atoms to produce thioether-substituted pyrimidines.

This versatility enables the systematic modification of the pyrimidine core, allowing chemists to fine-tune the steric and electronic properties of the molecule for specific applications, such as in the development of kinase inhibitors or agrochemicals. nih.govnih.gov

Table 2: Examples of Nucleophilic Substitution on the Pyrimidine Scaffold

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Aniline | 4-Anilino-6-chloro-2-(propan-2-yl)pyrimidine |

| Alkoxide | Sodium methoxide (B1231860) | 4-Chloro-6-methoxy-2-(propan-2-yl)pyrimidine |

Enabling Synthesis of Advanced Chemical Intermediates

Beyond its direct use in forming fused rings or simple substituted pyrimidines, this compound is a crucial starting point for the synthesis of more complex and advanced chemical intermediates. The products derived from initial SNAr reactions are themselves valuable platforms for further chemical transformations. patsnap.com

For instance, a mono-amino-substituted intermediate, such as 4-amino-6-chloro-2-(propan-2-yl)pyrimidine, retains a reactive chlorine atom. This remaining halogen can participate in a variety of powerful cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds, attaching aryl or heteroaryl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form additional C-N bonds.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

Through these multi-step synthetic sequences, this compound facilitates the assembly of highly functionalized and structurally complex molecules that would be difficult to access through other means. This positions the compound as a fundamental intermediate in the pipeline for discovering new pharmaceuticals and agrochemicals. google.comnih.gov

Computational and Spectroscopic Methodologies in the Characterization and Theoretical Analysis of 4,6 Dichloro 2 Propan 2 Yl Pyrimidine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and properties of 4,6-Dichloro-2-(propan-2-yl)pyrimidine. By analyzing the interaction of the molecule with electromagnetic radiation, a comprehensive profile of its chemical identity can be established.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, APT)

High-resolution NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For this compound, ¹H and ¹³C NMR, along with Attached Proton Test (APT) experiments, are invaluable for structural confirmation.

¹H NMR: The proton NMR spectrum is predicted to show three distinct signals corresponding to the different proton environments in the molecule.

A singlet in the aromatic region (estimated δ 7.0-7.5 ppm) is attributed to the lone proton at the C5 position of the pyrimidine (B1678525) ring.

A septet in the aliphatic region (estimated δ 3.0-3.5 ppm) corresponds to the methine proton (-CH) of the isopropyl group. This splitting pattern arises from coupling with the six equivalent methyl protons.

A doublet further upfield (estimated δ 1.2-1.4 ppm) represents the six equivalent protons of the two methyl groups (-CH₃) of the isopropyl substituent, split by the single methine proton.

¹³C NMR: The carbon NMR spectrum is expected to display five signals, accounting for all unique carbon atoms.

The C2, C4, and C6 carbons of the pyrimidine ring, being directly attached to electronegative nitrogen or chlorine atoms, would appear significantly downfield. The C4 and C6 carbons are chemically equivalent.

The C5 carbon, bonded to a hydrogen, would resonate at a higher field compared to the other ring carbons.

The two carbons of the isopropyl group would be found in the aliphatic region of the spectrum.

An Attached Proton Test (APT) experiment would further clarify these assignments by differentiating carbons based on the number of attached protons. In this experiment, CH and CH₃ groups typically yield positive signals, while CH₂ and quaternary carbons produce negative signals (or are absent, depending on the specific pulse sequence). For this compound, signals for C5, the isopropyl CH, and the isopropyl CH₃ carbons would appear with one phase, while the quaternary C2, C4, and C6 carbons would be absent, confirming their substitution.

Table 1: Predicted NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.0 - 7.5 | Singlet (s) | 1H | C5-H (pyrimidine ring) |

| 3.0 - 3.5 | Septet (sept) | 1H | CH (isopropyl) |

| 1.2 - 1.4 | Doublet (d) | 6H | 2 x CH₃ (isopropyl) |

| Predicted Chemical Shift (δ, ppm) | Assignment | ||

| 165 - 175 | C2 (pyrimidine ring) | ||

| 160 - 165 | C4, C6 (pyrimidine ring) | ||

| 115 - 125 | C5 (pyrimidine ring) | ||

| 35 - 45 | CH (isopropyl) | ||

| 20 - 25 | CH₃ (isopropyl) |

Mass Spectrometry (MS): MALDI-TOF and Electron Ionization Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Electron Ionization (EI-MS): This high-energy technique typically causes extensive fragmentation. The mass spectrum of this compound (molecular weight: 191.06 g/mol ) would show a molecular ion peak (M⁺) at m/z 190. A key feature would be the isotopic pattern caused by the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes (in an approximate 3:1 natural abundance) would result in prominent peaks at M (m/z 190), M+2 (m/z 192), and M+4 (m/z 194) in a characteristic ratio of approximately 9:6:1. Common fragmentation pathways would include the loss of a chlorine atom ([M-Cl]⁺), a methyl radical from the isopropyl group ([M-CH₃]⁺), and the entire isopropyl group ([M-C₃H₇]⁺).

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry is a soft ionization technique generally used for larger, non-volatile molecules. For a small molecule like this compound, MALDI-TOF would be less common but would be expected to produce a strong signal for the protonated molecule, [M+H]⁺ at m/z 191, with minimal fragmentation. Adducts with matrix or alkali metal ions (e.g., [M+Na]⁺) might also be observed. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (for ³⁵Cl) | Fragment | Comment |

|---|---|---|

| 190 | [C₇H₈Cl₂N₂]⁺ | Molecular Ion (M⁺) |

| 175 | [M-CH₃]⁺ | Loss of a methyl group |

| 155 | [M-Cl]⁺ | Loss of a chlorine atom |

| 147 | [M-C₃H₇]⁺ | Loss of the isopropyl group |

| m/z (for ³⁵Cl) | Adduct Ion | |

| 191.01 | [M+H]⁺ | |

| 212.99 | [M+Na]⁺ | |

| 228.97 | [M+K]⁺ |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the various bonds present.

C-H Stretching: Aliphatic C-H stretches from the isopropyl group would appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). The aromatic C-H stretch from the C5-H bond is expected above 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending vibrations for the isopropyl group would be observed around 1370-1470 cm⁻¹.

C-Cl Stretching: Strong absorption bands corresponding to the C-Cl bond stretches are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. The C-Cl stretches would also be Raman active.

Table 3: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | FT-IR, Raman |

| 2850 - 2970 | Aliphatic C-H Stretch | FT-IR, Raman |

| 1400 - 1600 | C=N, C=C Ring Stretch | FT-IR, Raman |

| 1370 - 1470 | Aliphatic C-H Bend | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org The pyrimidine ring, containing both π-bonds and nitrogen atoms with lone pairs of electrons, acts as a chromophore. lumenlearning.com

The spectrum of this compound is expected to show absorptions resulting from two main types of electronic transitions: libretexts.orguzh.ch

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and intensity (high molar absorptivity, ε) and are expected to occur at shorter wavelengths, likely below 280 nm for the pyrimidine system.

n → π* transitions: This type of transition involves promoting an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are lower in energy, occurring at longer wavelengths, but are generally much weaker in intensity (low ε) compared to π → π* transitions.

Quantum Chemical Calculations (QCC) and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and understanding the molecular properties of compounds like this compound. These computational methods can model molecular geometry, electronic structure, and spectroscopic properties with high accuracy. ijcce.ac.ir

Geometry Optimization and Electronic Structure Analysis

Geometry Optimization: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to find the molecule's most stable three-dimensional structure (the global energy minimum). nih.govnih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would confirm the planarity of the pyrimidine ring and determine the preferred orientation of the isopropyl group relative to the ring.

Electronic Structure Analysis: Once the geometry is optimized, the electronic properties can be analyzed.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO is the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. This energy gap also corresponds to the n → π* or π → π* electronic transitions observed in UV-Vis spectroscopy.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the charge distribution across the molecule. It would show electron-rich regions (negative potential), likely around the nitrogen atoms, and electron-poor regions (positive potential), providing insight into how the molecule would interact with other reagents. The electron-withdrawing nature of the chlorine atoms would significantly influence this distribution.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO's energy indicates its capacity to accept electrons, functioning as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring, particularly the nitrogen atoms, due to their lone pairs of electrons. The LUMO, conversely, would likely be distributed across the π-system of the ring and the electron-withdrawing chlorine atoms. Computational studies on similar pyrimidine derivatives, performed using Density Functional Theory (DFT), provide insight into the typical energy values for these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyrimidine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.95 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 5.15 |

Data is illustrative and based on DFT calculations for structurally similar compounds.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into a more intuitive chemical language of lone pairs, bonding orbitals, and antibonding orbitals. This method is particularly effective for quantifying intramolecular and intermolecular interactions, such as hyperconjugation, by calculating the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.

Table 2: Selected NBO Second-Order Perturbation Energies (E(2)) for a Representative Pyrimidine Analog

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N7 | π*(C2-N1) | 25.5 | Lone Pair → π* |

| LP(1) N7 | π*(C5-C6) | 20.1 | Lone Pair → π* |

| π(C2-N1) | π*(C5-C6) | 18.7 | π → π* |

LP denotes a lone pair. E(2) values are representative for analogous systems and quantify the delocalization energy.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map is color-coded: regions of negative potential (typically red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the two nitrogen atoms of the pyrimidine ring, corresponding to their lone pairs. These sites are the primary centers for protonation and interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the isopropyl group and near the carbon atoms bonded to the electronegative chlorine atoms, indicating likely sites for nucleophilic interaction.

Topological Analyses (e.g., AIM, LOL, ELF)

Topological analyses of scalar fields derived from quantum chemical calculations provide profound insights into the nature of chemical bonding.

Atoms in Molecules (AIM): This theory, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). By locating critical points in the electron density, AIM defines atomic basins and characterizes the nature of chemical bonds (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions).

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron pair in a given region of space. sigmaaldrich.com It provides a clear visualization of core electrons, covalent bonds, and lone pairs. High ELF values (approaching 1.0) correspond to regions where electron pairs are highly localized. sigmaaldrich.com

Localized Orbital Locator (LOL): Similar to ELF, the LOL also helps in identifying regions of high electron localization, offering a complementary perspective on chemical bonding patterns. sigmaaldrich.com

For this compound, these analyses would be used to quantify the covalent character of the C-C and C-N bonds within the pyrimidine ring and the C-Cl bonds. The results would precisely map the locations of the nitrogen lone pairs and characterize the charge distribution across the entire molecule.

Solvent Effects on Electronic Properties: A Computational Perspective

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. By treating the solvent as a continuous medium with a specific dielectric constant, these models can predict changes in molecular geometry, dipole moment, and electronic energy levels.

In the case of this compound, increasing solvent polarity is expected to have a notable effect. A more polar solvent would likely lead to an increase in the ground-state dipole moment. Furthermore, solvent polarity can influence the HOMO-LUMO energy gap; polar solvents can stabilize charge-separated states, often leading to a reduction in the energy gap compared to the gas phase. nih.gov

Table 3: Illustrative Solvent Effects on Dipole Moment and HOMO-LUMO Gap

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | 1.0 | 2.15 | 5.15 |

| Toluene | 2.38 | 2.80 | 5.10 |

| Ethanol | 24.55 | 3.55 | 5.02 |

| Water | 78.39 | 3.70 | 5.00 |

Values are illustrative, based on typical results from PCM calculations on similar heterocyclic compounds.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions, offering a clear picture of the molecule's conformation in the solid state.

While a crystal structure for this compound is not publicly available, the structure of the closely related compound, 4,6-Dichloro-2-(methylthio)pyrimidine, has been determined. nih.gov This analysis reveals a nearly planar pyrimidine ring. It is expected that this compound would adopt a similar solid-state structure, with the isopropyl group oriented to minimize steric hindrance. The table below presents the crystallographic data for the methylthio analog as a representative example.

Table 4: Crystal Structure Data for the Analogous Compound 4,6-Dichloro-2-(methylthio)pyrimidine

| Parameter | Value |

|---|---|

| Chemical Formula | C5H4Cl2N2S |

| Formula Weight | 195.07 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 13.6482 (2) |

| b (Å) | 14.1294 (2) |

| c (Å) | 14.1343 (2) |

| α (°) | 119.9578 (7) |

| β (°) | 95.9391 (6) |

| γ (°) | 92.8349 (7) |

| Volume (ų) | 2332.60 (6) |

| Z | 12 |

| Calculated Density (Mg m⁻³) | 1.666 |

Data obtained from the crystallographic study of 4,6-Dichloro-2-(methylthio)pyrimidine. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the standard synthetic routes for preparing 4,6-Dichloro-2-(propan-2-yl)pyrimidine, and how is regioselective chlorination achieved?

A common method involves chlorinating dihydroxy precursors. For example, 4,6-Dihydroxy-2-methylpyrimidine can undergo chlorination using reagents like POCl₃ or PCl₅ to yield 4,6-dichloro derivatives. The propan-2-yl group at position 2 may influence reactivity by steric or electronic effects, but precise control of reaction temperature and stoichiometry is critical for regioselectivity . Alternative routes may involve nucleophilic substitution on pre-chlorinated pyrimidine scaffolds.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR can confirm substitution patterns and the presence of the isopropyl group (δ ~1.3 ppm for CH₃ in isopropyl).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. For structurally related pyrimidines, Acta Crystallographica reports provide reference data (e.g., C–Cl bond lengths ~1.73 Å) .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation from chloro-pyrimidine vapors .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How does the steric bulk of the propan-2-yl group influence regioselectivity in further functionalization reactions?

The isopropyl group at position 2 creates steric hindrance, directing electrophilic substitution to the less hindered positions (e.g., position 4 or 6). Computational modeling (DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals. For example, nucleophilic attack at position 4 may be favored due to lower steric crowding .

Q. What strategies resolve contradictions in reported reaction yields for Suzuki couplings involving this compound?

Discrepancies often arise from variations in catalyst systems (Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent polarity, or base strength. A systematic study should:

Q. Can computational methods predict the compound’s reactivity in cross-coupling reactions?

Yes. Molecular docking or DFT calculations can simulate transition states for reactions like Buchwald-Hartwig amination. For instance, the InChI key from PubChem (e.g., InChI=1S/C7H8Cl2N2/c1-4(2)5-3-6...) enables structure-based reactivity predictions .

Q. What challenges arise when introducing electron-withdrawing groups (e.g., nitro, sulfonyl) to the pyrimidine ring?

Nitration at position 5 requires careful control of nitrating agents (HNO₃/H₂SO₄) to avoid over-oxidation. Sulfonation may necessitate protecting the isopropyl group to prevent undesired side reactions. Analytical techniques like HPLC or ¹⁹F NMR (for fluorinated analogs) help track functionalization efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.